molecular formula C11H20F3N3O B12270731 N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Cat. No.: B12270731
M. Wt: 267.29 g/mol
InChI Key: CCUUUJMNUSMTOV-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry as building blocks for drug development. The presence of the trifluoroethyl group in this compound adds unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with tert-butyl isocyanate and 2,2,2-trifluoroethyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with different functional groups.

Scientific Research Applications

N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate

Uniqueness

N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20F3N3O

Molecular Weight

267.29 g/mol

IUPAC Name

N-tert-butyl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

InChI

InChI=1S/C11H20F3N3O/c1-10(2,3)15-9(18)17-6-4-16(5-7-17)8-11(12,13)14/h4-8H2,1-3H3,(H,15,18)

InChI Key

CCUUUJMNUSMTOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)CC(F)(F)F

Origin of Product

United States

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